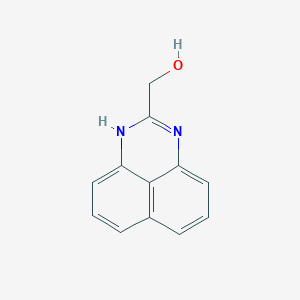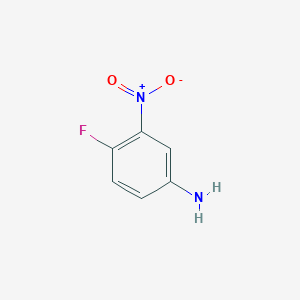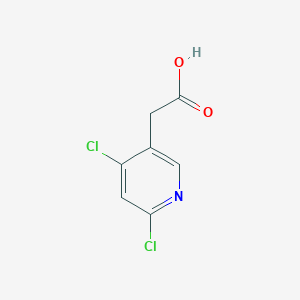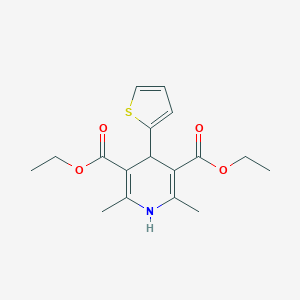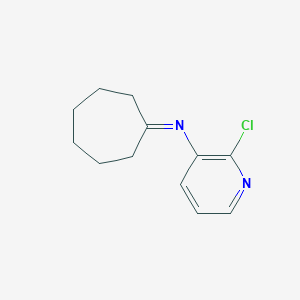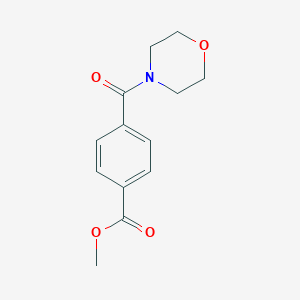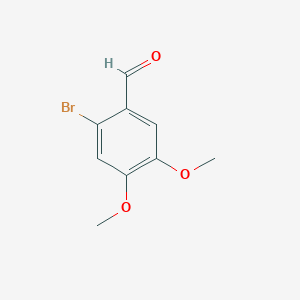
2-Bromo-4,5-dimethoxybenzaldehyde
概要
説明
2-Bromo-4,5-dimethoxybenzaldehyde, also known as 6-Bromoveratraldehyde, is a chemical compound with the molecular formula C9H9BrO3 . It appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4-dimethoxybenzaldehyde with bromine . After its preparation, it can be reacted with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst, to form 2,4,5-trimethoxybenzaldehyde . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo and methoxy groups . The molecular weight of this compound is 245.07 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with sodium methoxide in methanol to form 2,4,5-trimethoxybenzaldehyde . This compound is a precursor for TMA-2 . Other alkoxides can be substituted for the sodium methoxide to form other alkoxy derivatives .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The melting point of this compound ranges from 146.0 to 152.0°C .科学的研究の応用
Nonlinear Optical Properties : 2,3-Dimethoxybenzaldehyde derivatives, including those with bromine substitution, have been studied for their nonlinear optical responses. These compounds, such as 5-bromo-2,3-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde, show promising properties as nonlinear optical (NLO) materials due to the beneficial effect of the bromine atom on their third-order susceptibility (Aguiar et al., 2022).
Intermediate in Drug Discovery : The compound 5-bromo-2,3-dimethoxybenzaldehyde, closely related to 2-bromo-4,5-dimethoxybenzaldehyde, is used as an intermediate in drug discovery processes (Li et al., 2012).
Synthesis and Molecular Modeling : The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been explored, with a focus on their electronic properties and supramolecular arrangements. This research aids in understanding the physical-chemical properties and stability of these compounds (Borges et al., 2022).
Palladium-Catalyzed Cross-Coupling : 2-Bromobenzaldehydes, including this compound, are used in palladium-catalyzed cross-coupling reactions, a crucial process in the synthesis of various biologically and medicinally relevant compounds (Ghosh & Ray, 2017).
Synthesis of Novel Compounds : The synthesis of new compounds, such as benzo[c]phenanthrene analogues and other complex organic structures, often involves 2-bromobenzaldehyde derivatives as key intermediates (Thomson et al., 2015).
Formation of Complex Organic Structures : The compound is used in various synthetic routes to create complex organic structures, such as chiral amino alcohols and other pharmacologically relevant molecules (Yuan-yuan, 2011).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
生化学分析
Biochemical Properties
It is known that the compound is used in the preparation of benzylchromenylamines , suggesting that it may interact with enzymes, proteins, and other biomolecules in this context.
Molecular Mechanism
It is known that the compound is used in the preparation of benzylchromenylamines
特性
IUPAC Name |
2-bromo-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQROBHFUDBOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202200 | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-10-9 | |
| Record name | 6-Bromoveratraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5392-10-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8K9VA6TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-bromo-4,5-dimethoxybenzaldehyde?
A1: this compound is characterized by the following:
- Spectroscopic Data:
Q2: What are the common synthetic applications of this compound?
A2: This compound serves as a versatile starting material for synthesizing various compounds, including:
- Chalcone Derivatives: It readily undergoes Claisen-Schmidt condensation with acetophenones to yield chalcones, a class of compounds with potential anticancer activity. [, , ]
- Benzocyclobutenes: It can be transformed into 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate in the synthesis of Ivabradine, a heart medication. []
- Lythraceae Alkaloids: It plays a crucial role in the total synthesis of Lythraceae alkaloids like (±)-Vertaline and (±)-Methyldecinine. [, ]
- Pyranophenanthridines: Condensation with amino-chromenes followed by cyclization yields pyranophenanthridines, some exhibiting cytotoxic activity. []
Q3: How can the methoxy groups in this compound be selectively cleaved?
A3: Selective demethylation can be achieved through different reaction systems:
- LiCl/DMF system under microwave irradiation: Leads to the formation of 6-bromovanillin by selectively removing one methoxy group. []
- Sulfuric acid system under microwave irradiation: Results in the formation of 6-bromoisoyvanillin through selective demethylation. []
- Concentrated sulfuric acid in the presence of methionine: Hydrolyzes the 5th-position methoxy group to a hydroxy group, yielding compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde. []
Q4: Are there studies on the structure-activity relationship (SAR) of compounds derived from this compound?
A4:
- Chalcone derivatives: Studies indicate that the presence of bromo and methoxy groups on the chalcone ring, particularly in ring B, contributes to their anticancer activity. [, , ] The presence of a halogen like bromine is suggested to influence electron distribution and steric properties, potentially impacting the compound's interaction with biological targets. []
- Pyranophenanthridines: Research suggests that the 9,9-dimethyl-9H-pyrano[3,2-b]phenanthridine scaffold, particularly with dimethoxy or methylenedioxy substitutions, exhibits promising cytotoxic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

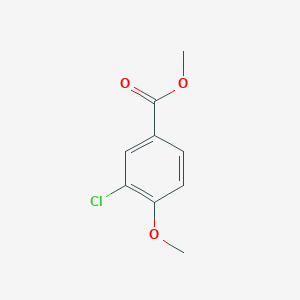
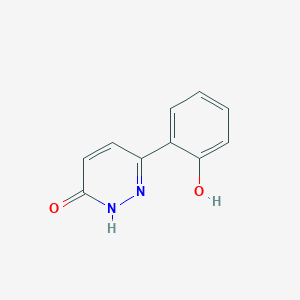


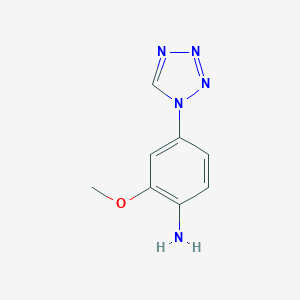
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
